molecular formula C11H20O2 B092160 Gamma-Undecanlacton CAS No. 104-67-6

Gamma-Undecanlacton

Katalognummer B092160
CAS-Nummer: 104-67-6
Molekulargewicht: 184.27 g/mol
InChI-Schlüssel: PHXATPHONSXBIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Gamma-undecalactone (GUL) is a naturally occurring compound found in a variety of fruits and vegetables. It is a volatile organic compound (VOC) with a characteristic fruity and floral odor. GUL is used in the food and beverage industry as a flavoring agent and has become increasingly popular due to its unique flavor profile. GUL is also used in the pharmaceutical and cosmetic industries as a preservative and in the perfumery industry as a fragrance. In addition to its industrial applications, GUL has been studied for its potential medicinal properties, including its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent.

Wissenschaftliche Forschungsanwendungen

Abtrennung vom Biotransformationsmedium

Gamma-Decalacton (GDL) ist eine Duftstoffverbindung, die im Prozess der β-Oxidation von Ricinolsäure gewonnen wird, die aus der Hydrolyse von Rizinusöl gewonnen wird . Die biotechnologische Methode der Synthese dieses Lactons wurde über zwei Jahrzehnte hinweg verbessert . Die Trennung von GDL aus dem Medium, in dem das Lacton von Yarrowia lipolytica aus Rizinusöl synthetisiert wurde, wurde untersucht . Die Wirksamkeit der Flüssig-Flüssig-Extraktion, der Wasserdampfdestillation und der Adsorption an porösen Materialien (Zeolith, Vermiculit und Harz Amberlite XAD-4) wurde verglichen .

Duftstoffproduktion

GDL hat einen charakteristischen Pfirsichduft und wird bei der Herstellung von Süßwaren, Kuchen, Waffeln, Kaugummi sowie Granulat- und Pulvergetränken verwendet . Die biotechnologische Synthese von GDL ist in den letzten zwei Jahrzehnten von großem Interesse gewesen .

Verbesserte Synthesemethode

Die Produktion von GDL durch Yarrowia lipolytica basiert hauptsächlich auf der Biotransformation von Ricinolsäure, die aus Rizinusöl-Triglyceriden gewonnen wird . Die größte Schwierigkeit bei diesem Prozess ist die Vielzahl von Faktoren, die die Wachstumsrate von Mikroorganismen bestimmen und somit die Effizienz der Lactonsynthese beeinflussen . Der Einfluss von drei Faktoren wurde ermittelt: Substratkonzentration, Intensität der Mediumvermischung und dessen pH-Wert, wobei die Taguchi-Solid-Design-Methode verwendet wurde .

Lebensmittelaromen

GDL ist ein flüchtiges Aromabestandteil, das in fettarmem Speiseeis vorkommt <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.9783847

Safety and Hazards

Gamma-undecalactone may cause skin and serious eye irritation . It may also cause respiratory irritation . It is generally recognized as safe (GRAS) as a food additive by the US Food and Drug Administration .

Zukünftige Richtungen

The current mode of production of lactones needs to change. Lactones are mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids. The latter approach is preferred but still needs to use more sustainable substrates . Therefore, it is urgent to identify and engineer microorganisms with the rare ability to biosynthesize lactones from carbohydrates or renewable lipids .

Biochemische Analyse

Biochemical Properties

Gamma-Undecalactone is synthesized by Yarrowia lipolytica through the biotransformation of ricinoleic acid, derived from castor oil triglycerides . The fatty acid desaturase FaFAD1 has been identified as the gene that controls Gamma-Undecalactone production in ripening fruit . The expression of FaFAD1 correlates with the presence of Gamma-Undecalactone .

Cellular Effects

The production of Gamma-Undecalactone by Yarrowia lipolytica is influenced by a multitude of factors that determine the growth rate of microorganisms . These factors affect the efficiency of lactone synthesis, which in turn influences the cellular processes within the microorganisms .

Molecular Mechanism

The molecular mechanism of Gamma-Undecalactone synthesis involves the biotransformation of ricinoleic acid . This process is regulated by the fatty acid desaturase FaFAD1 . The level of expression of FaFAH1, a gene with similarity to cytochrome p450 hydroxylases, significantly correlates with the content of Gamma-Undecalactone .

Temporal Effects in Laboratory Settings

In laboratory settings, the synthesis of Gamma-Undecalactone is influenced by substrate concentration, medium mixing intensity, and pH . Over time, these factors can affect the stability and degradation of Gamma-Undecalactone, as well as its long-term effects on cellular function .

Metabolic Pathways

Gamma-Undecalactone is involved in the metabolic pathway of lactone production . This pathway is regulated by several enzymes, including the fatty acid desaturase FaFAD1 . The metabolic flux and metabolite levels can be influenced by the presence of Gamma-Undecalactone .

Eigenschaften

IUPAC Name

5-heptyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXATPHONSXBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034287
Record name 5-Heptyldihydro-2(3H)-furanone
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Molecular Weight

184.27 g/mol
Source PubChem
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Colorless to yellow liquid with a strong fruity odor like peaches; [Reference #1], colourless to slightly yellow liquid with a fruity, peach-like odour
Record name 2(3H)-Furanone, 5-heptyldihydro-
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/448/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in alcohol, most fixed oils and propylene glycol; insoluble in glycerol and in water, 1 ml in 5 ml 60% alcohol (in ethanol)
Record name gamma-Undecalactone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.942-0.945
Record name gamma-Undecalactone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS RN

104-67-6
Record name γ-Undecalactone
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Record name 2(3H)-Furanone, 5-heptyldihydro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the presence of fat mimetics in food products impact the perception of Gamma-undecalactone's flavor?

A2: Yes, research indicates that fat mimetics can influence the sensory perception of Gamma-undecalactone. In a study investigating ice cream, Gamma-undecalactone was perceived more strongly in low-fat ice cream compared to full-fat ice cream. [] The type of fat mimetic used also played a role, with Simplesse more effectively replicating the flavor profile of full-fat ice cream compared to Litesse. []

Q2: Has Gamma-undecalactone been investigated for its potential antimicrobial properties?

A3: Yes, research suggests that Gamma-undecalactone exhibits antimicrobial activity. In a study examining alpha-methylene-gamma-lactones, including Gamma-undecalactone, it was found to inhibit the growth of various bacteria and fungi. [] The study noted that the antimicrobial effect tended to increase with the number of carbons in the side chain. []

Q3: Are there any known connections between age and the ability to perceive the flavor of Gamma-undecalactone?

A4: Studies suggest a decline in both taste and odor discrimination abilities with age, potentially impacting the perception of Gamma-undecalactone. One study found that elderly subjects had a significantly lower ability to discriminate odor mixtures containing Gamma-undecalactone compared to younger subjects. [] This suggests that age-related changes in olfactory function could influence the perception of this aroma compound. []

Q4: What is the role of Gamma-undecalactone in the dairy industry?

A5: Gamma-undecalactone is a naturally occurring compound in milk fat and contributes to the characteristic flavor of butter. [] It has a relatively low taste threshold in butteroil (0.95 ppm), meaning it can be perceived at low concentrations. [] This makes it a valuable flavor compound in dairy products, and it is often used to enhance the flavor of butter, margarine, and other fat-based food products. []

Q5: How can Gamma-undecalactone be produced synthetically?

A6: One method for the preparation of optically active Gamma-undecalactone involves enzymatic resolution of racemic Gamma-undecalactone. This method utilizes lipase, an enzyme that selectively catalyzes the hydrolysis reaction. [] Factors such as temperature, pH, and lipase concentration can influence the efficiency of this process. []

Q6: Have there been studies on the precursor to Gamma-undecalactone in milk fat?

A7: Yes, research has explored the precursor to Gamma-undecalactone in fresh milk fat. One study identified a polar glyceride fraction in milk fat that contained this precursor. [] Hydrolysis of this fraction resulted in the production of saturated delta lactones, including Gamma-undecalactone. [] This finding provided insights into the formation of this aroma compound in dairy products. []

Q7: Can Gamma-undecalactone be used to study the human olfactory system?

A8: Yes, Gamma-undecalactone has been used in studies investigating human olfactory responses. One study used functional magnetic resonance imaging (fMRI) to examine brain activity in response to Gamma-undecalactone and another odorant. [] The study demonstrated that fMRI, combined with subjective odor evaluation, can be a valuable tool for studying how the brain processes odor information. []

Q8: Is there a link between autonomic nervous system responses and the perception of Gamma-undecalactone?

A9: Research suggests a connection between autonomic nervous system responses and the subjective perception of Gamma-undecalactone. One study examined heart rate variability, peripheral arterial stiffness, and subjective odor evaluation in response to Gamma-undecalactone. [] The study found a positive correlation between physiological measurements like heart rate and arterial stiffness and the perceived pleasantness of the odor. [] This suggests that autonomic nervous system responses could serve as objective measures of subjective odor perception. []

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